molecular formula C18H27NO3 B2515498 tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate CAS No. 1853217-74-9

tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B2515498
CAS No.: 1853217-74-9
M. Wt: 305.418
InChI Key: YEAMWGIHRRULTN-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: . This compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a 2-hydroxyethylphenyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(2-hydroxyethyl)phenylpiperidine as the core structure.

  • Reaction Steps: The hydroxyl group on the phenyl ring is protected, and the piperidine ring is then reacted with tert-butyl chloroformate to introduce the tert-butyl carbamate group.

  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle larger volumes.

Types of Reactions:

  • Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

  • Reduction: The piperidine ring can undergo reduction to form a piperazine derivative.

  • Substitution: The tert-butyl group can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Piperazine derivatives.

  • Substitution Products: Derivatives with different functional groups attached to the tert-butyl or phenyl rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a linker in the design of bioconjugates and probes for biological studies. Medicine: Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • Tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

  • N-Boc-4-piperidineethanol:

Uniqueness: Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable tool in scientific research and industrial processes. Its unique structure and reactivity profile open up numerous possibilities for innovation and development in various fields.

Properties

IUPAC Name

tert-butyl 4-[4-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-16(9-12-19)15-6-4-14(5-7-15)10-13-20/h4-7,16,20H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAMWGIHRRULTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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